N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine chemical structure
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic combination of privileged structural motifs is a cornerstone of novel molecular design. N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine emerges as a compound of significant interest, integrating two key pharmacophores: the 3-methylpyridine scaffold and the cyclopropanamine moiety. The pyridine core is a fundamental component in numerous FDA-approved pharmaceuticals, valued for its electronic properties and ability to engage in hydrogen bonding.[1] Concurrently, the cyclopropylamine group is a well-established bioisostere for larger or more flexible groups, often introduced to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2][3] This guide provides a comprehensive technical overview of the chemical structure, a proposed synthetic pathway based on established chemical principles, and methods for the characterization of N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine, tailored for professionals in drug development and synthetic chemistry.
Chemical Structure and Physicochemical Properties
The molecular architecture of N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine consists of a cyclopropylamine group linked via a methylene bridge to the 2-position of a 3-methylpyridine ring. This specific arrangement dictates its three-dimensional conformation and potential interactions with biological targets.
Chemical Structure:
(Note: This is a simplified 2D representation)
Key Structural Features:
-
3-Methylpyridine Ring: An electron-deficient aromatic system whose nitrogen atom can act as a hydrogen bond acceptor. The methyl group at the 3-position introduces steric and electronic perturbations that can influence binding selectivity and metabolism.
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Cyclopropylamine Moiety: A strained three-membered ring attached to a primary amine. This group is conformationally rigid and the amine provides a key site for salt formation and hydrogen bonding.[2] The cyclopropyl ring itself is known to participate in favorable interactions with protein targets and can protect adjacent functional groups from metabolic degradation.[3]
-
Methylene Linker: Provides rotational flexibility, allowing the pyridine and cyclopropylamine moieties to adopt various spatial orientations.
Physicochemical Data Summary
A summary of the key computed and known properties of the constituent fragments is presented below.
| Property | Value | Source |
| IUPAC Name | N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine | - |
| Molecular Formula | C₁₀H₁₄N₂ | - |
| Molecular Weight | 162.23 g/mol | - |
| CAS Number | Not readily available in public databases | - |
Proposed Synthetic Strategy: A Convergent Approach
While a dedicated synthetic protocol for N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine is not extensively documented in publicly accessible literature, a robust and logical pathway can be designed using a convergent strategy centered on reductive amination. This common and high-yielding reaction forms the C-N bond by coupling a carbonyl compound with an amine in the presence of a selective reducing agent.[4][5]
The overall workflow is visualized below:
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 3-Methylpyridine-2-carbaldehyde (Aldehyde Precursor)
The aldehyde precursor can be reliably synthesized via the selective oxidation of the 2-methyl group of 2,3-dimethylpyridine (2,3-lutidine).
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Rationale: The methyl group at the 2-position of the pyridine ring is more activated towards oxidation than the 3-methyl group due to the electronic influence of the ring nitrogen. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of transformation.
Experimental Protocol:
-
To a solution of 2,3-dimethylpyridine (1.0 eq) in a suitable solvent such as dioxane or toluene, add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated selenium metal.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-methylpyridine-2-carbaldehyde.
Step 2: Synthesis of Cyclopropanamine (Amine Precursor)
Cyclopropanamine is a commercially available reagent but can also be synthesized from inexpensive starting materials like gamma-butyrolactone.[6] The synthesis involves ring-opening, esterification, ring-closure, amidation, and finally a Hofmann rearrangement.[6]
Established Protocol Outline (from γ-butyrolactone): [6][7]
-
Chlorination: Convert γ-butyrolactone to a 4-chlorobutyrate ester using a hydrohalide and an alcohol.
-
Cyclization: Treat the hindered chlorobutyrate ester with a strong base (e.g., sodium hydroxide) in the presence of a phase transfer catalyst to form the corresponding cyclopropanecarboxylate ester.[7]
-
Amidation: React the ester with ammonia to form cyclopropanecarboxamide.
-
Hofmann Rearrangement: Treat the amide with an alkaline solution of sodium hypochlorite or sodium hypobromite. This rearrangement converts the amide to the primary amine, cyclopropanamine, with one less carbon atom.
Step 3: Reductive Amination to Yield the Final Product
This is the key convergent step where the aldehyde and amine precursors are coupled. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups.
Experimental Protocol:
-
Dissolve 3-methylpyridine-2-carbaldehyde (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add cyclopropanamine (1.1 to 1.2 eq) to the solution. The mixture may be stirred for a short period (e.g., 30 minutes) to allow for the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition can be exothermic, so maintaining the temperature with an ice bath may be necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield pure N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine.
Structural Elucidation and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected signals include:
-
A singlet for the methyl group on the pyridine ring (approx. 2.3-2.5 ppm).
-
Multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.
-
A singlet or AB quartet for the methylene bridge protons (approx. 3.8-4.0 ppm).
-
A multiplet for the CH proton of the cyclopropylamine (approx. 2.2-2.4 ppm).
-
Complex multiplets for the CH₂ protons of the cyclopropyl ring (approx. 0.3-0.8 ppm).
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms, with characteristic shifts for the aromatic carbons, the aliphatic carbons of the methylene and cyclopropyl groups, and the methyl carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to C₁₀H₁₅N₂⁺.
Infrared (IR) Spectroscopy
The IR spectrum would provide confirmation of key functional groups. Expected characteristic absorption bands include:
-
N-H stretching (a moderate, sharp peak around 3300-3400 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
Aliphatic C-H stretching (below 3000 cm⁻¹).
-
C=N and C=C stretching from the pyridine ring (in the 1600-1450 cm⁻¹ region).
Potential Applications and Future Directions
The structural combination within N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine makes it a compelling scaffold for further investigation. The cyclopropylamine moiety is a key component in several successful antibacterial agents, such as ciprofloxacin and sparfloxacin, where it is crucial for activity. Its incorporation into molecules can also inactivate cytochrome P450 enzymes, a property that can be exploited to alter drug metabolism profiles. Therefore, this molecule serves as a valuable building block for creating libraries of novel compounds for screening in:
-
Pharmaceutical Development: As a lead structure or intermediate for antibacterial, antiviral, or anticancer agents.
-
Agrochemical Discovery: For the development of novel herbicides, fungicides, or insecticides.[2][3]
-
Materials Science: As a ligand for coordination chemistry or in the synthesis of specialized polymers.
Conclusion
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine is a molecule of high strategic value in synthetic and medicinal chemistry. While not a commonplace reagent, its synthesis is readily achievable through a robust and scalable reductive amination strategy, coupling well-defined precursors. This guide provides the necessary theoretical and practical framework for its synthesis and characterization, empowering research professionals to leverage this unique scaffold in the pursuit of novel chemical entities with enhanced biological activity and optimized physicochemical properties.
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